
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a methylcyclohexyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)-4-methylcyclohexylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to form the desired carbamate . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the removal of byproducts to ensure high efficiency and purity. The use of catalysts, such as indium triflate, can enhance the reaction rate and yield .
化学反应分析
Types of Reactions
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Benzyl (1-(carboxymethyl)-4-methylcyclohexyl)carbamate.
Reduction: Benzyl (1-(aminomethyl)-4-methylcyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学研究应用
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to form stable carbamate derivatives.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the carbamate forms a stable covalent bond with the serine residue .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxymethyl and methylcyclohexyl groups.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
benzyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-13-7-9-16(12-18,10-8-13)17-15(19)20-11-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,19) |
InChI 键 |
NFBUHBMOISMCLI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CO)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


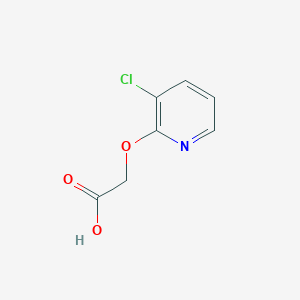
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

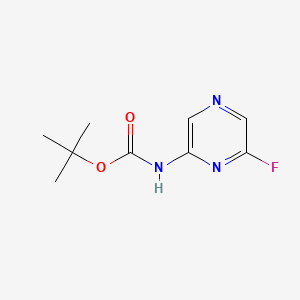


![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
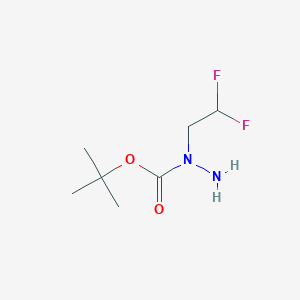
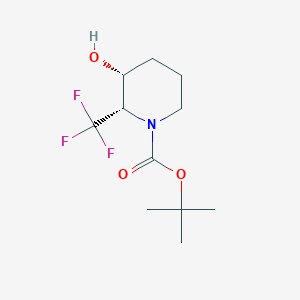
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
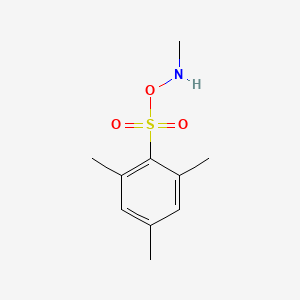

![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)

